molecular formula C5H10ClNO B13640636 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride

3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B13640636
M. Wt: 135.59 g/mol
InChI Key: WINKKXSGKANADN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[310]hexan-1-amine hydrochloride is a bicyclic amine compound with the molecular formula C5H10ClNO It is characterized by a unique oxabicyclo structure, which consists of a six-membered ring containing an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is unique due to its oxabicyclo structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c6-5-1-4(5)2-7-3-5;/h4H,1-3,6H2;1H

InChI Key

WINKKXSGKANADN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(COC2)N.Cl

Origin of Product

United States

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